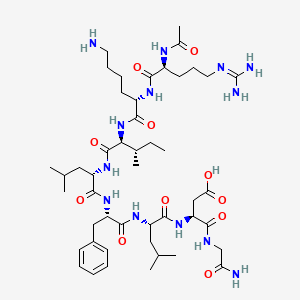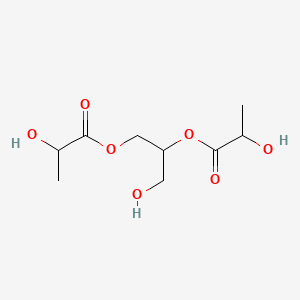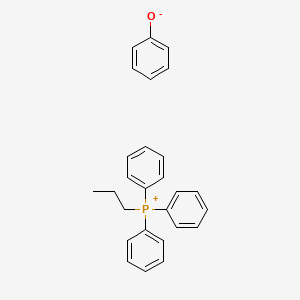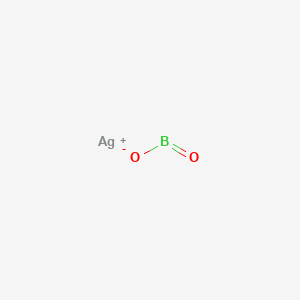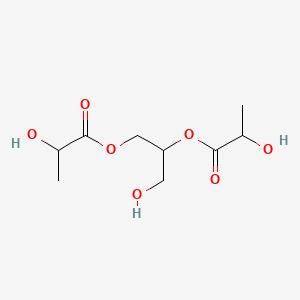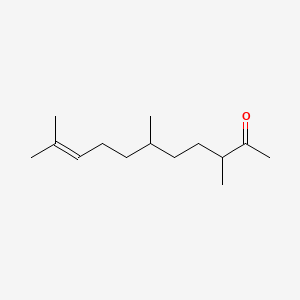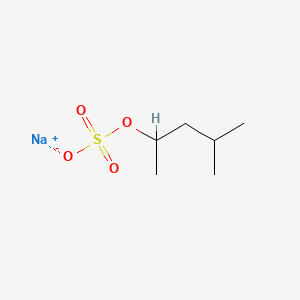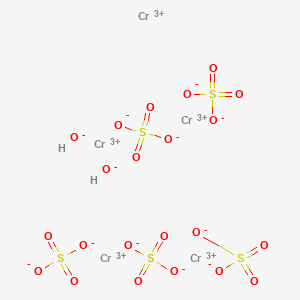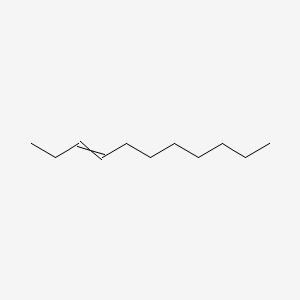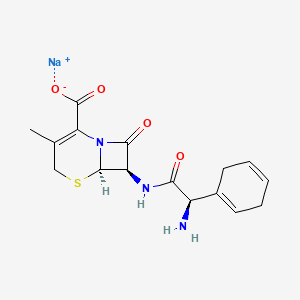
Cephradine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephradine sodium is a first-generation cephalosporin antibiotic used to treat bacterial infections. It is effective against a wide range of gram-positive and gram-negative bacteria. This compound is commonly used to treat respiratory tract infections, skin infections, urinary tract infections, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephradine sodium is synthesized through a series of chemical reactions. The synthesis begins with the Birch reduction of D-α-phenylglycine to produce a diene. This intermediate is then N-protected using tert-butoxycarbonylazide and activated for amide formation via the mixed anhydride method using isobutylchloroformate. The mixed anhydride reacts with 7-aminodesacetoxycephalosporanic acid to form cephradine after deblocking .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 7-aminodesacetoxy cephalosporanic acid with D-dihydrophenylglycine in its activated form in the presence of an enzyme. The reaction mixture is then crystallized from an aqueous solution to form cephradine hydrate .
Chemical Reactions Analysis
Types of Reactions
Cephradine sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound involves the opening of the β-lactam ring followed by intramolecular amidation .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic acid/acetate buffers for hydrolysis and sodium chloride to maintain ionic strength. The hydrolysis reactions are typically conducted at different pH levels to study the kinetics and pathways .
Major Products Formed
The major products formed from the hydrolysis of this compound include open-ring structures and various amidation products .
Scientific Research Applications
Cephradine sodium has a wide range of scientific research applications:
Mechanism of Action
Cephradine sodium exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The molecular targets include penicillin-binding proteins, and the pathways involved are related to bacterial cell wall synthesis .
Comparison with Similar Compounds
Cephradine sodium is similar to other first-generation cephalosporins such as cephalexin and cefadroxil. it has unique properties that make it effective against a broader range of bacterial infections . Similar compounds include:
Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life compared to cephradine.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.
This compound stands out due to its effectiveness in treating a wide range of infections and its use in various scientific research applications.
Properties
CAS No. |
57584-26-6 |
|---|---|
Molecular Formula |
C16H18N3NaO4S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,15-;/m1./s1 |
InChI Key |
LSEIVBOQBUBVGP-CYJZLJNKSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


